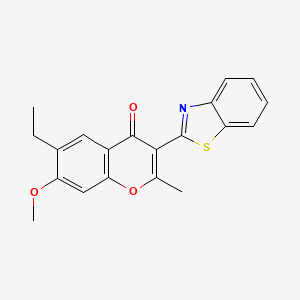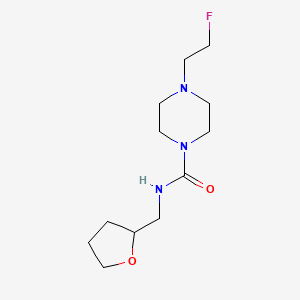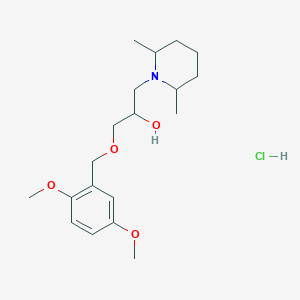
3-(1,3-benzothiazol-2-yl)-6-ethyl-7-methoxy-2-methyl-4H-chromen-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzothiazoles are a class of heterocyclic compounds containing a benzene ring fused to a thiazole ring . They are known for their pharmaceutical and biological activity and are used in various fields such as biochemistry and medicinal chemistry .
Synthesis Analysis
Benzothiazoles can be synthesized from 2-aminobenzenethiol with aldehydes/ketones/acids/acyl chlorides and the cyclization of thioamide or carbon dioxide (CO2) as raw materials . The reactions of 2-amino- and 2-mercaptothiazole derivatives provide a powerful, modern tools for the design of a wide variety of aromatic azoles .Molecular Structure Analysis
The molecular structure of benzothiazoles involves a benzene ring fused to a thiazole ring . The benzothiazole ring system was originally found in various marine and terrestrial natural compounds .Chemical Reactions Analysis
Benzothiazoles are highly reactive building blocks for organic and organoelement synthesis, including the synthesis of pharmacologically active heterocycles . Their synthesis methods can be divided into two main groups: “one-pot” synthesis and sequential multistep synthesis .科学的研究の応用
Antibacterial Agents
Compounds with the 3-(1,3-benzothiazol-2-yl) structure have been synthesized and studied for their potential as antibacterial agents . In particular, 3-(1,3-benzothiazol-2-yl) 2-phenyl quinazolin-4 (3 H )-ones have shown promising results in vitro against a panel of Gram-positive and Gram-negative bacteria . The compounds were found to manifest profound antimicrobial activity .
Anti-tubercular Compounds
Recent advances in the synthesis of new benzothiazole-based anti-tubercular compounds have been reported . The inhibitory concentrations of the newly synthesized molecules were compared with the standard reference drugs, and better inhibition potency was found in new benzothiazole derivatives against M. tuberculosis .
QSAR Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling has been used to establish a correlation between physicochemical properties and elicited biological activity using multivariable regression . This methodology provides a foundation for the design and synthesis of new compounds with potential biological activity.
Synthesis of New Compounds
New 3-(1,3-benzothiazol-2-yl) 2-phenyl quinazolin-4 (3 H )-one compounds have been synthesized and screened for their inherent antibacterial potential . The outcome of rigorous QSAR studies reveals that some of these compounds are identified as most potent antibacterial agents .
Catalyst Screening
The compound has been used in catalyst screening experiments . Different acids were tried, and TsOH·H2O was chosen as a catalyst for solvent screening in terms of yield .
Drug Resistance Studies
Benzothiazole derivatives have been studied in the context of drug resistance . Understanding the mechanism of resistance of anti-TB drugs is crucial for the development of new, more effective treatments .
作用機序
Target of Action
Benzothiazole derivatives have been found to exhibit a broad spectrum of biological activities . They have been associated with antitumor, antibacterial, and anticonvulsant activities Similar compounds have shown good binding properties with epilepsy molecular targets such as gaba (a) alpha-1, glutamate, gaba (a) delta receptors, and na/h exchanger .
Mode of Action
For instance, some benzothiazole derivatives have been found to inhibit the growth of Mycobacterium tuberculosis .
Biochemical Pathways
Benzothiazole derivatives have been associated with various biochemical pathways due to their broad spectrum of biological activities .
Pharmacokinetics
A computational study on similar compounds has been carried out for the prediction of pharmacokinetic properties .
Result of Action
Benzothiazole derivatives have been associated with various biological activities, including antitumor, antibacterial, and anticonvulsant activities .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
3-(1,3-benzothiazol-2-yl)-6-ethyl-7-methoxy-2-methylchromen-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO3S/c1-4-12-9-13-16(10-15(12)23-3)24-11(2)18(19(13)22)20-21-14-7-5-6-8-17(14)25-20/h5-10H,4H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVTKYJJZVLWBKB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1OC)OC(=C(C2=O)C3=NC4=CC=CC=C4S3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1,3-benzothiazol-2-yl)-6-ethyl-7-methoxy-2-methyl-4H-chromen-4-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-benzamido-N-(pyridin-3-ylmethyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2412981.png)

![3-[4-(Hydroxymethyl)phenyl]pyridine-2-carbonitrile](/img/structure/B2412985.png)


![2-((4-fluorobenzyl)thio)-3-isobutylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2412990.png)



![2-[3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl]-N-1-naphthylacetamide](/img/structure/B2412995.png)
![3-allyl-8-(4-methoxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2412996.png)

![1-Methyl-7-oxo-6H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid](/img/structure/B2413002.png)
